molecular formula C8H11BrO2 B8088971 6-Bromospiro[3.3]heptane-2-carboxylic acid

6-Bromospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B8088971
M. Wt: 219.08 g/mol
InChI Key: MHDPHYWUYBMDQZ-UHFFFAOYSA-N
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Description

6-Bromospiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound featuring a bromine substituent at the 6-position and a carboxylic acid group at the 2-position of the spiro[3.3]heptane scaffold. Spiro scaffolds are prized in drug design for their conformational rigidity, which can improve target selectivity and metabolic stability .

Properties

IUPAC Name

2-bromospiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDPHYWUYBMDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28114-88-7
Record name 6-bromospiro[3.3]heptane-2-carboxylic acid
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Preparation Methods

Stepwise Bromination and Cyclization

The most well-documented synthesis begins with pentaerythritol as the starting material, proceeding through a five-step sequence to yield the target compound.

Synthesis of Pentaerythrityl Tetrabromide

Pentaerythritol undergoes sulfonylation with benzenesulfonyl chloride in pyridine, followed by bromide substitution using sodium bromide in diethylene glycol at 160–170°C. This step achieves pentaerythrityl tetrabromide with careful temperature control to avoid decomposition.

Formation of Spirocyclic Intermediate

The tetrabromide is subsequently treated with mercuric oxide and bromine in bromotrichloromethane at 70–80°C. This radical-mediated bromination and cyclization step generates ethyl 6-bromospiro[3.3]heptane-2-carboxylate in 39% yield after silica gel chromatography.

Table 1: Key Reaction Parameters for Bromination-Cyclization

ParameterDetails
SolventBromotrichloromethane
Temperature70–80°C
ReagentsHgO, Br₂
Yield39%
PurificationSilica gel chromatography (benzene eluent)

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using 48% hydrobromic acid at room temperature, yielding 6-bromospiro[3.3]heptane-2-carboxylic acid as light tan crystals after chloroform extraction and magnesium sulfate drying.

Critical Analysis of Methodologies

Yield Optimization Challenges

The primary route from pentaerythritol faces yield limitations (39% at the cyclization step), attributed to competing side reactions during bromination. Mercury oxide’s role as a radical initiator, while effective, complicates scalability due to toxicity and purification demands.

Solvent and Temperature Dependencies

  • Bromotrichloromethane : Enhances bromine solubility but poses environmental and safety risks.

  • Diethylene glycol : Facilitates high-temperature bromide substitution but requires rigorous moisture exclusion.

Spectroscopic Characterization

The final product and intermediates were validated using NMR spectroscopy:

  • Ethyl 6-bromospiro[3.3]heptane-2-carboxylate : NMR (neat) τ: 5.90 (q, 2H), 7.45 (broad m, 9H), 8.85 (t, 3H).

  • 6-Bromospiro[3.3]heptane-2-carboxylic acid : Crystalline structure confirmed by melting point and elemental analysis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: The oxidation of 6-Bromospiro[3.3]heptane-2-carboxylic acid can yield carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or aldehydes as major products.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthetic Pathway Overview

StepDescription
1Start with a suitable precursor (e.g., spiro[3.3]heptane-2-carboxylic acid).
2Perform bromination using bromine or brominating agents in an organic solvent.
3Purify the resulting product through recrystallization or chromatography.

Medicinal Chemistry Applications

The unique structural features of 6-bromospiro[3.3]heptane-2-carboxylic acid make it a promising candidate for drug development. Its spirocyclic nature allows it to serve as a bioisostere for phenyl rings in various bioactive compounds, potentially enhancing their pharmacological properties.

Case Study: Bioisostere Replacement

In recent studies, the replacement of phenyl rings with spiro[3.3]heptane structures in compounds like Sonidegib demonstrated improved physicochemical properties without significantly affecting solubility or lipophilicity. This modification led to variations in metabolic stability and biological activity, indicating that 6-bromospiro[3.3]heptane-2-carboxylic acid can influence drug efficacy positively .

Reactivity and Functionalization

6-Bromospiro[3.3]heptane-2-carboxylic acid can participate in various chemical reactions typical of halogenated compounds, such as nucleophilic substitutions and radical reactions. The presence of the bromine atom enhances its reactivity, making it suitable for further functionalization.

Reactivity Overview

Reaction TypeDescription
Nucleophilic SubstitutionCan undergo substitution reactions with nucleophiles due to the electrophilic nature of the bromine atom.
Radical ReactionsGenerates radicals upon decomposition, which can be utilized in synthetic pathways for creating complex molecules .

Research has shown that spiro compounds, including 6-bromospiro[3.3]heptane-2-carboxylic acid, exhibit various biological activities such as anti-cancer properties and modulation of signaling pathways.

Case Study: Hedgehog Signaling Inhibition

In studies focusing on cancer therapies, compounds incorporating spiro[3.3]heptane structures showed promising results in inhibiting the Hedgehog signaling pathway, which is crucial in several cancers. The analogs derived from 6-bromospiro[3.3]heptane-2-carboxylic acid demonstrated effective cytotoxicity against cancer cell lines, indicating its potential as an anti-cancer agent .

Mechanism of Action

The mechanism by which 6-Bromospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on the specific application and context. In biochemical studies, it may interact with enzymes or receptors, modulating their activity and influencing biological processes. The molecular targets and pathways involved can vary, but the compound's unique structure often plays a key role in its mechanism of action.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Key Features Biological Relevance References
6-Bromo-2-oxaspiro[3.3]heptane 6-Br, 2-Oxa bridge C₆H₉BrO Oxygen atom in spiro bridge; potential metabolic liability. Intermediate in synthetic chemistry.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid 6-NH₂, 2-aza bridge C₇H₁₀N₂O₂ Amino group enhances solubility; mimics γ-aminobutyric acid (GABA). Kinase inhibition (CDK1, CDK2) .
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid 6,6-(CH₃)₂, 2-COOH C₁₀H₁₆O₂ Methyl groups increase hydrophobicity; predicted CCS: 144.6 Ų (M+H⁺) . Unclear; potential use in material science.
PKZ18 (Bicyclo[2.2.1]heptane derivative) 3-carbamoyl-thiazole substituent C₁₇H₂₂N₂O₂S Bicyclic core with anti-infective activity; inhibits T-box genes in MRSA. Biofilm growth inhibition .
BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid) 2-NH₂, bicyclic core C₈H₁₃NO₂ Inhibits L-system amino acid transporters; reduces insulin secretion. Used in metabolic and transport studies .

Functional Comparisons

Physicochemical Properties
  • Solubility: Amino-substituted spiro compounds (e.g., 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid) exhibit higher aqueous solubility due to ionization, whereas brominated derivatives are more lipophilic .

Biological Activity

Overview

6-Bromospiro[3.3]heptane-2-carboxylic acid is a bicyclic compound distinguished by its unique spiro structure, featuring a heptane ring fused with another cyclic component. The presence of a bromine atom at the 6-position and a carboxylic acid functional group at the 2-position contributes to its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry and organic synthesis due to its structural properties and potential therapeutic applications.

  • Molecular Formula : C8H11BrO2
  • Molecular Weight : Approximately 216.09 g/mol
  • Structure : The compound's spirocyclic structure imparts distinctive chemical reactivity, which may influence its biological interactions.

Research indicates that 6-bromospiro[3.3]heptane-2-carboxylic acid may exhibit biological activity through several mechanisms:

  • Radical Formation : Studies have shown that spiro[3.3]heptan-2-yl radicals generated from this compound can participate in various radical-mediated reactions, suggesting potential roles in oxidative stress responses and signaling pathways .
  • Receptor Interaction : The compound's structural features may allow it to interact with specific biological receptors, influencing cellular responses and potentially modulating neurotransmitter systems .

Case Studies

  • Neuropharmacological Effects : In vitro studies have demonstrated that derivatives of spirocyclic compounds, including 6-bromospiro[3.3]heptane-2-carboxylic acid, can modulate nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and neuroprotection . This interaction suggests a potential for developing cognitive enhancers or neuroprotective agents.
  • Anti-inflammatory Properties : Preliminary research has indicated that compounds with similar spiro structures possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines . Further investigation into 6-bromospiro[3.3]heptane-2-carboxylic acid could elucidate its role in inflammatory pathways.

Comparative Analysis

To better understand the biological activity of 6-bromospiro[3.3]heptane-2-carboxylic acid, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeKey Features
Spiro[3.3]heptane-2-carboxylic acidSpirocyclicLacks bromine substituent
6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acidSpirocyclic with amineContains tert-butoxycarbonyl protecting group
6-Bromo-2-oxa-spiro[3.3]heptaneSpirocyclicContains an ether instead of a carboxylic group

The unique combination of bromine and carboxylic acid functional groups within the spirocyclic structure of 6-bromospiro[3.3]heptane-2-carboxylic acid may impart distinct chemical reactivity and biological properties compared to these similar compounds .

Future Directions and Research Findings

Continued research into the biological activity of 6-bromospiro[3.3]heptane-2-carboxylic acid is warranted, particularly focusing on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects on cellular systems.
  • Synthetic Modifications : Exploring analogs to enhance potency, selectivity, and safety profiles for potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 6-Bromospiro[3.3]heptane-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A key approach involves functionalizing spiro[3.3]heptane-2-carboxylic acid derivatives. For example, bromination can be achieved by reacting the parent carboxylic acid with brominating agents (e.g., PBr₃ or NBS) under controlled conditions. Evidence from spiro compound syntheses shows that ester intermediates (e.g., methyl or ethyl esters) are often used to protect the carboxylic acid group during bromination, followed by hydrolysis to regenerate the acid . Reaction temperature and stoichiometry significantly impact yield: lower temperatures (0–25°C) minimize side reactions like ring-opening, while excess brominating agent ensures complete substitution .

Q. What purification techniques are effective for isolating 6-Bromospiro[3.3]heptane-2-carboxylic acid from complex reaction mixtures?

  • Methodological Answer : Flash column chromatography with gradients of ethyl acetate in petroleum ether (e.g., 0–50% EA/PE) is widely used to separate brominated spiro compounds from unreacted starting materials or byproducts . For polar impurities, acid-base extraction can be employed: the carboxylic acid is deprotonated with NaHCO₃, extracted into the aqueous layer, and re-protonated with HCl to precipitate the product . Recrystallization using ethanol/water mixtures improves purity (>95%) .

Q. How can the structure of 6-Bromospiro[3.3]heptane-2-carboxylic acid be confirmed spectroscopically?

  • Methodological Answer :
  • ¹H NMR : The spiro system’s symmetry reduces proton splitting, with characteristic singlets for equivalent methylene groups (δ ~1.8–2.5 ppm). The bromine atom induces deshielding, shifting adjacent protons downfield .
  • ¹³C NMR : The quaternary spiro carbon appears at δ ~70–80 ppm, while the carboxylic acid carbon resonates near δ ~170 ppm .
  • IR : A strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the carboxylic acid group .

Advanced Research Questions

Q. How does the bromine substituent at position 6 influence the electronic and steric properties of the spiro[3.3]heptane system in catalytic applications?

  • Methodological Answer : Bromine’s electron-withdrawing effect increases the acidity of the carboxylic acid (lower pKa), enhancing its reactivity as a hydrogen-bond donor in catalysis. Steric effects are minimal due to the spiro system’s rigid geometry, but bromine’s bulk can hinder approach to sterically sensitive active sites. Comparative studies with 6-hydroxyspiro[3.3]heptane-2-carboxylic acid (pKa ~4.2) show a ~0.5-unit pKa decrease for the brominated derivative, confirmed via potentiometric titration .

Q. What competing side reactions occur during functionalization of 6-Bromospiro[3.3]heptane-2-carboxylic acid, and how can they be minimized?

  • Methodological Answer : Common side reactions include:
  • Ring-opening : Triggered by strong bases or nucleophiles attacking the strained spiro system. Mitigation: Use mild reagents (e.g., LiAlH₄ instead of NaBH₄ for reductions) and low temperatures .
  • Debromination : Occurs under reductive conditions (e.g., catalytic hydrogenation). Alternative strategies like Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) retain the bromine while introducing new substituents .

Q. How can computational modeling predict the reactivity of 6-Bromospiro[3.3]heptane-2-carboxylic acid in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins, such as neurotensin receptors, where the spiro system’s rigidity may enhance selectivity .

Q. What are the challenges in scaling up the synthesis of 6-Bromospiro[3.3]heptane-2-carboxylic acid for preclinical studies?

  • Methodological Answer : Key challenges include:
  • Purification at scale : Transitioning from column chromatography to centrifugal partition chromatography (CPC) reduces solvent waste .
  • Byproduct formation : Optimizing stoichiometry (e.g., 1.2 eq brominating agent) and reaction time prevents di-brominated byproducts .
  • Stability : The brominated derivative is light-sensitive; amber glassware and inert atmospheres (N₂/Ar) prevent degradation during storage .

Data Contradictions and Resolutions

  • Contradiction : recommends room-temperature storage, while emphasizes strict safety protocols (e.g., refrigeration, inert gas).
    • Resolution : Stability varies by derivative. The brominated acid (6-Bromo) may require refrigeration due to higher reactivity, whereas non-halogenated analogs (e.g., 6-oxo) are stable at room temperature .
  • Contradiction : Synthesis yields range from 78% () to 87% () for similar spiro compounds.
    • Resolution : Yield depends on the steric hindrance of substituents. Bulky groups (e.g., tert-butyl in BOC-protected analogs) reduce efficiency compared to smaller substituents (e.g., methoxy) .

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